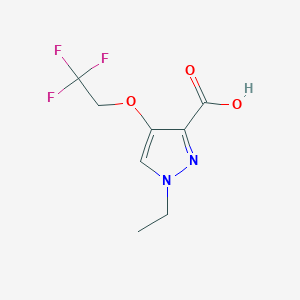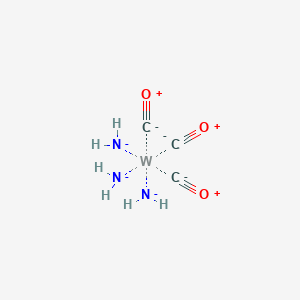
azanide;carbon monoxide;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;carbon monoxide;tungsten is a compound that combines azanide (NH₂⁻), carbon monoxide (CO), and tungsten (W)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azanide;carbon monoxide;tungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)₆) with azanide sources under controlled conditions. One common method is the direct reaction of tungsten hexacarbonyl with azanide ions in a suitable solvent, such as liquid ammonia or an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to facilitate the reaction between tungsten hexacarbonyl and azanide ions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;carbon monoxide;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tungsten.
Substitution: Ligand substitution reactions can replace carbon monoxide or azanide ligands with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce tungsten oxides, while substitution reactions can yield a variety of tungsten complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of azanide;carbon monoxide;tungsten involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in enzymes or other proteins, thereby affecting their activity. Additionally, the carbon monoxide ligand can participate in redox reactions, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azanide;carbon monoxide;tungsten include other tungsten carbonyl complexes, such as tungsten hexacarbonyl (W(CO)₆) and tungsten dicarbonyl complexes. These compounds share similar coordination chemistry and reactivity patterns .
Uniqueness
This compound is unique due to the presence of the azanide ligand, which imparts distinct chemical properties and reactivity compared to other tungsten carbonyl complexes. The azanide ligand can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound .
Eigenschaften
Molekularformel |
C3H6N3O3W-3 |
|---|---|
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
azanide;carbon monoxide;tungsten |
InChI |
InChI=1S/3CO.3H2N.W/c3*1-2;;;;/h;;;3*1H2;/q;;;3*-1; |
InChI-Schlüssel |
ZSLXMWNIBIVGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[NH2-].[NH2-].[NH2-].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


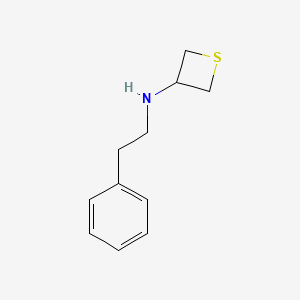
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

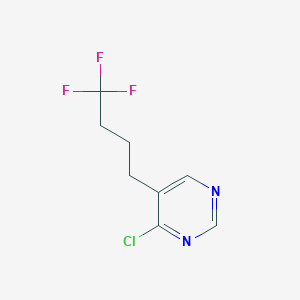
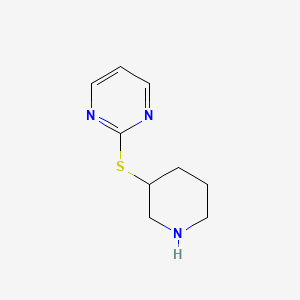
![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
![4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13331404.png)
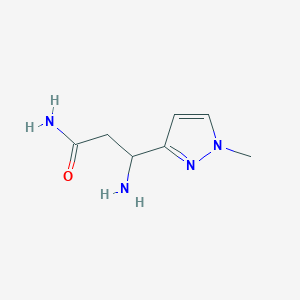
![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13331421.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)
![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)
